2-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides and pyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both sulfonamide and pyrimidine moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the coupling of a benzenesulfonyl chloride with an amine derivative of pyrimidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The pyrimidine moiety may also interact with nucleic acids, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for its antibacterial effects.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Uniqueness
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its dual functionality, combining both sulfonamide and pyrimidine moieties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry where it can target multiple pathways.
Properties
Molecular Formula |
C18H16N4O5S2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N4O5S2/c23-17(13-28(24,25)15-5-2-1-3-6-15)21-14-7-9-16(10-8-14)29(26,27)22-18-19-11-4-12-20-18/h1-12H,13H2,(H,21,23)(H,19,20,22) |
InChI Key |
BIUGRXQWPUAZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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